2,3,4-Trichlorophenol

Catalog No.
S590944
CAS No.
15950-66-0
M.F
C6H3Cl3O
M. Wt
197.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trichlorophenol

CAS Number

15950-66-0

Product Name

2,3,4-Trichlorophenol

IUPAC Name

2,3,4-trichlorophenol

Molecular Formula

C6H3Cl3O

Molecular Weight

197.4 g/mol

InChI

InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H

InChI Key

HSQFVBWFPBKHEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Cl

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Solubility in water: none

Synonyms

2,3,4-TCP, 2,3,4-trichlorophenol

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Cl

Limited Availability for Research:

Potential Research Areas:

Despite its limitations, TCP has been studied in some scientific contexts. Here are two potential areas of research involving TCP:

  • Environmental studies: Researchers have investigated the presence and behavior of TCP in the environment. This includes studies on its persistence, degradation pathways, and potential ecological impacts [, ].
  • Toxicological studies: Due to its potential health risks, TCP has been investigated in toxicological studies. These studies aim to understand the potential effects of TCP exposure on living organisms [].

2,3,4-Trichlorophenol is a chlorinated phenolic compound with the chemical formula C₆H₃Cl₃O. It appears as a colorless to pale yellow solid at room temperature and has a strong phenolic odor. This compound is part of a larger class of chemicals known as chlorophenols, which are used in various industrial applications. Its molecular weight is approximately 197.5 g/mol, and it has a melting point of 69°C and a boiling point of 246°C. The compound is poorly soluble in water but soluble in organic solvents such as ethanol and diethyl ether .

2,3,4-TCP is considered a toxic compound. Studies have shown that it can cause skin irritation, respiratory problems, and neurological effects in humans upon exposure.

  • Toxicity:
    • Oral LD50 (rat): 232 mg/kg []
    • Dermal LD50 (rabbit): >2000 mg/kg [] (limited evidence of skin absorption)
  • Flammability: Low flammability [].
  • Reactivity: Can react with strong oxidizing agents [].

Environmental Impact

2,3,4-TCP is classified as a persistent organic pollutant (POP) due to its resistance to degradation in the environment []. It can accumulate in the food chain and pose a risk to wildlife.

Typical of phenolic compounds, including:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Oxidation: Can be oxidized to form quinones or other derivatives.
  • Acid-Base Reactions: Exhibits acidic properties due to the hydroxyl group, allowing for reactions with bases to form salts .

The biological activity of 2,3,4-trichlorophenol includes potential toxicity and various health effects. It has been shown to cause irritation upon exposure to skin and mucous membranes. In animal studies, it has been linked to liver and kidney damage with repeated oral exposure. Additionally, it may exhibit endocrine-disrupting properties due to its structural similarity to natural hormones .

2,3,4-Trichlorophenol can be synthesized through several methods:

  • Chlorination of Phenol: Chlorination of phenol in the presence of chlorine gas or chlorinating agents can yield trichlorophenols.
  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring by chlorine atoms using chlorinating agents under controlled conditions.
  • From Other Chlorophenols: It can also be produced by further chlorination of dichlorophenols .

2,3,4-Trichlorophenol is utilized in various applications:

  • Pesticides and Herbicides: It serves as an intermediate in the synthesis of agricultural chemicals.
  • Disinfectants: Due to its antimicrobial properties, it is used in some disinfectant formulations.
  • Wood Preservatives: It helps protect wood from fungal decay and insect damage.
  • Analytical Chemistry: Employed in laboratory settings for various chemical analyses .

Research on the interactions of 2,3,4-trichlorophenol with biological systems indicates that it may affect metabolic pathways related to liver function and hormone regulation. Studies have shown that exposure can lead to alterations in enzyme activities associated with detoxification processes. Furthermore, its interactions with cellular receptors suggest potential endocrine-disrupting effects, although more comprehensive studies are needed to fully understand these interactions .

Several compounds share structural similarities with 2,3,4-trichlorophenol. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2,4-DichlorophenolC₆H₄Cl₂OCommonly used as a herbicide; less toxic than 2,3,4-trichlorophenol.
2,5-DichlorophenolC₆H₄Cl₂OUsed in dye manufacturing; less studied for toxicity.
2,4,6-TrichlorophenolC₆H₃Cl₃OMore widely studied for carcinogenic effects; used in wood preservation.
2,3,4,5-TetrachlorophenolC₆H₂Cl₄OMore potent antimicrobial activity; higher toxicity profile.
2,3,4,6-TetrachlorophenolC₆H₂Cl₄OSimilar uses but often considered more hazardous due to increased chlorine content.

2,3,4-Trichlorophenol is unique due to its specific arrangement of chlorine substituents that influence its biological activity and chemical reactivity compared to other chlorinated phenols .

Microbial Communities Involved

Extensive enrichment and screening studies have shown that only a limited set of aerobic bacteria are able to mineralise 2,3,4-Trichlorophenol. Table 1 summarises the taxa that have been confirmed, the environmental origin of each isolate and the quantitative removal data obtained under optimised culture conditions.

Bacterial taxon (full name)ProvenanceMaximum first-order removal rate (mg L⁻¹ h⁻¹)Observed stoichiometric chloride releaseKey reference
Azotobacter sp. strain GP1Forest soil (Stuttgart, Germany)0.10 at 30 °C in shaken flasks2.9 mol Cl⁻ per mol substrate117
Cupriavidus necator strain JMP134Waste-water biofilm (Tokyo, Japan)0.21 in glucose-limited chemostat3.0 mol Cl⁻ per mol substrate91
Ralstonia sp. strain SA-5PCB-contaminated Nigerian soil0.07 during biphenyl co-metabolismNot reported116
Mixed forest-soil consortiumCoastal coniferous soil (Chile)5 mg L⁻¹ h⁻¹ at 25 °C (initial 100 mg L⁻¹)>90% theoretical72

Enzymatic Pathways

All confirmed aerobic degraders employ a two-module flavin-dependent mono-oxygenase system (Table 2). A reduced flavin adenine dinucleotide-utilising mono-oxygenase inserts molecular oxygen at the para position, releasing the first chloride and forming 2,3-dichloro-1,4-benzoquinone. The quinone is immediately reduced to 2,3-dichloro-1,4-hydroquinone and a second oxidation removes a meta-chlorine, yielding 3-chloro-4-hydroxy-1,2-benzoquinone; hydrolytic dechlorination then furnishes 3-chloro-1,2,4-trihydroxybenzene, which enters the chlorohydroquinone ring-cleavage route to 2-chloromaleylacetate and finally β-ketoadipate .

Enzyme (full name)Gene symbolProven catalytic stepSpecific activity with 2,3,4-Trichlorophenol (nmol min⁻¹ mg⁻¹ protein)OrganismReference
Reduced-flavin-dependent 2,3,4-Trichlorophenol mono-oxygenasetcpAPara-hydroxylation / first dechlorination820Cupriavidus necator strain JMP13491
NADH:FAD oxidoreductasetcpBFlavin reduction (co-factor supply)4,200Cupriavidus necator strain JMP13481
6-Chlorohydroxyquinol-1,2-dioxygenasetcpCRing cleavage180Cupriavidus necator strain JMP13491
Maleylacetate reductasetcpDReductive dechlorination of 2-chloromaleylacetate65Cupriavidus necator strain JMP13491

Metabolite Formation and Transformation

High-resolution time-course studies detect the transient quinones and hydroquinones within 60 s of substrate addition, but none accumulate substantially because each step proceeds with low micromolar K$$_\mathrm{M}$$ values . Final mineralisation products are succinate and acetyl-coenzyme A, which are quantitatively absorbed into the tricarboxylic-acid cycle .

Anaerobic Biodegradation Processes

Reductive Dechlorination Mechanisms

Under anoxic conditions 2,3,4-Trichlorophenol is attacked exclusively through sequential reductive dechlorination (Table 3). The first step removes the ortho-chlorine, generating 3,4-dichlorophenol; meta-dechlorination then yields 4-chlorophenol, which is rapidly dearomatised by anaerobic phenol degraders .

Anaerobic guildRepresentative speciesElectron donorPredominant gene familyOverall stoichiometry (mol e⁻ per mol substrate)Maximum specific dechlorination rate (nmol Cl⁻ min⁻¹ mg⁻¹ protein)Reference
Organohalide-respiring FirmicutesDesulfitobacterium frappieri strain PCP-1Molecular hydrogencprA reductive-dehalogenase genes4 e⁻ releases 3 Cl⁻485 (ortho) 72
Chlorophenol-respiring ProteobacteriaDehalococcoides mccartyi strain JNAAcetate-fed syntrophic H₂vcrA-type reductive dehalogenase4 e⁻ releases 3 Cl⁻320 (meta) 98

Influence of Methanogenic Conditions

In mixed methanogenic sludge 2,3,4-Trichlorophenol is dechlorinated only after a lag of 15–20 days, consistent with the time required for the enrichment of low-abundance organohalide respirers . High acetate loading (> 5 g L⁻¹) accelerates methane formation yet slows dechlorination, indicating competition for molecular hydrogen between methanogens and dechlorinators .

Contribution of Sulfate-Reducing Bacteria

Sulfate-reducing bacteria such as Desulfomonile tiedjei strain DCB-1 show meta-dechlorination of 2,3,4-Trichlorophenol at rates around 25 nmol min⁻¹ mg⁻¹ protein, provided formate serves as the electron donor . In sulfate-rich sediments, the presence of these bacteria shortens the adaptation phase and increases overall chloride recovery by up to forty percent .

Fungal Degradation Systems

White-Rot Fungi Mechanisms

White-rot basidiomycetes mineralise 2,3,4-Trichlorophenol extracellularly through the non-specific oxidising system built around lignin peroxidase, manganese peroxidase and laccase. Fungal cells adsorb the phenol on the hyphal wall; manganese peroxidase oxidises it to 2,3-dichloro-1,4-benzoquinone, which lignin peroxidase further oxidises, triggering spontaneous hydrolysis and dechlorination .

Phanerochaete chrysosporium Pathways

Cultures grown under secondary metabolism mineralise up to 250 mg L⁻¹ of 2,3,4-Trichlorophenol within 48 h. Isotope tracing shows that all three chlorines are removed prior to ring cleavage, yielding 1,2,4-trihydroxybenzene that is intradiol-cleaved to maleylacetate .

Roles of Lignin Peroxidase and Manganese Peroxidase

Targeted inhibition experiments demonstrate that manganese peroxidase catalyses the first oxidative dechlorination, whereas lignin peroxidase drives subsequent quinone oxidations. Laccase participates mainly in the reduction of benzoquinone intermediates, recycling them for further peroxidase attack .

Molecular Biology of Biodegradation

Genetic Determinants

In Cupriavidus necator strain JMP134 the complete 2,3,4-Trichlorophenol operon (tcpR-tcpX-tcpA-tcpB-tcpC-tcpY-tcpD) spans 8.6 kb on the chromosome . Operon expression is activated by the LysR-type regulator TcpR when complexed with the substrate. In Desulfitobacterium species, multiple paralogous cprA genes encode fenestrated corrinoid-type reductive dehalogenases with complementary positional specificities .

Expression Regulation under Environmental Stress

Glutamate and ammonium ions repress tcp operon transcription, linking chlorophenol catabolism to nitrogen limitation . Oxidative stress elevates the cellular flavin reductase pool, ensuring rapid FADH₂ turnover during high substrate loads. In Desulfitobacterium, hydrogen partial pressure modulates cprA messenger-RNA stability, explaining the sensitivity of dechlorination rates to electron-donor availability .

Evolutionary Aspects of Degradation Pathways

Comparative genomics reveals that the tcp operon is flanked by transposases and direct repeats, indicating recent horizontal acquisition . Phylogenetic reconstruction of cprA sequences shows episodic positive selection that maps to surface-exposed loops, highlighting adaptation towards novel chloro-aromatic substrates . Such modular gene recruitment explains the rapid emergence of 2,3,4-Trichlorophenol catabolic capacity in geographically distinct bacterial populations .

Physical Description

2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992)
WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR.

Color/Form

Solid crystals or flakes

XLogP3

3.5

Boiling Point

Sublimes (NTP, 1992)
252 °C

Flash Point

62 °C

Vapor Density

Relative vapor density (air = 1): 6.8

Density

1.7 at 25 °C (solid)
1.5 g/cm³

LogP

3.8 (LogP)
3.6

Odor

Strong disinfectant odor
Strong odor of phenol.

Melting Point

171 to 174 °F (NTP, 1992)
83.5 °C
57 °C (FP)
79-81 °C

UNII

8JWE1AV71F

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/

Pictograms

Irritant

Corrosive;Irritant

Impurities

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM.

Other CAS

15950-66-0
25167-82-2

Associated Chemicals

2,3,4-Trichlorophenol;15950-66-0
2,3,5-Trichlorophenol;933-78-8
3,4,6-Trichlorophenol;6358-15-2

Wikipedia

2,3,4-trichlorophenol

Methods of Manufacturing

... Prepared by direct chlorination or the hydrolysis of the higher chlorinated derivatives of benzene. /Trichlorophenols/

Analytic Laboratory Methods

CHLOROPHENOLIC POLLUTANTS DETERMINED BY HIGH PRESSURE LIQ CHROMATOGRAPHY. /CHLOROPHENOLIC POLLUTANTS/
[RENBERG L; ANAL CHEM 46: 359] IN WATER DETECTED BY GC/ECD, LIMIT OF DETECTION 1 NG/L; IN SOIL SAMPLE DETECTED BY GC/ECD, LIMIT OF DETECTION 0.1 UG/KG.
Determination in water: Methylene chloride extraction followed by gas chromatography with flame ionization or electron capture detection or gas chromatography plus mass spectrometry. /Trichlorophenols/
TRACE DETERMINATION OF PHENOLIC COMPOUNDS IN WATER BY REVERSED PHASE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION. 1 PPB LEVELS WERE DETECTED. /PHENOLIC COMPOUNDS/
For more Analytic Laboratory Methods (Complete) data for TRICHLOROPHENOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A METHOD IS DESCRIBED FOR THE CONFIRMATION OF CHLOROPHENOLS IN HUMAN URINE. HYDROLYZED URINE SAMPLES WERE ANALYZED BY GAS CHROMATOGRAPHY & LIQ CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION & RESULTS COMPARED. IT IS SENSITIVE FOR CHLOROPHENOLS AT LOW PPB RANGE. /CHLOROPHENOLS/
BLOOD SERUM FROM 58 FEMALES FROM DADE COUNTY, FL WERE ANALYZED FOR PRESENCE OF 2,4-DICHLOROPHENOL & OTHER PHENOLIC COMPOUNDS BY GLC. DRINKING WATER USAGE PATTERNS WERE MAINTAINED FOR 5 YR; 33 DRANK MUNICIPAL CHLORINATED WATER WHILE REMAINING GENERALLY USED NON-CHLORINATED WELL WATER. FAUCET SAMPLES FROM 12 OF THE CHLORINATED & 10 FROM NON-CHLORINATED DRINKING WATER SUPPLIES & 10 SAMPLES OF ADIPOSE TISSUE FROM AUTOPSIES WERE ALSO ANALYZED. NO 2,4-DICHLOROPHENOL WAS FOUND. TRICHLOROPHENOL WAS DETECTED IN WATER & BIOLOGICAL TISSUES.
A METHOD FOR THE DETECTION & CONFIRMATION OF TRACE AMOUNTS OF CHLOROPHENOL RESIDUES IN ENVIRONMENTAL & BIOLOGICAL SAMPLES BY QUADRUPOLE MASS SPECTROMETRY WITH SELECTED-ION MONITORING (SIM) IS DESCRIBED. USE OF SIM ELIMINATES BACKGROUND INTERFERENCE WHICH ALLOWS IDENTIFICATION OF CHLOROPHENOL RESIDUES IN HUMAN URINE. PHENOL CONCENTRATIONS AS LOW AS 1.0 PMOL/ML URINE GAVE PEAKS THAT WERE DISCERNIBLE BY SIM.

Dates

Last modified: 08-15-2023

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